molecular formula C15H17ClN4O2 B2816709 1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1203197-70-9

1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2816709
CAS No.: 1203197-70-9
M. Wt: 320.78
InChI Key: AXQJNQIRSOWESC-UHFFFAOYSA-N
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Description

1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a chlorinated methylphenyl group and a pyridazinone moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step may involve the reaction of 3-chloro-2-methylphenyl isocyanate with a suitable amine to form an intermediate.

    Coupling Reaction: The intermediate is then reacted with 3-(6-oxopyridazin-1(6H)-yl)propylamine under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Compounds with substituted phenyl groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiourea: Similar structure with a thiourea group instead of a urea group.

    1-(3-chloro-2-methylphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)carbamate: Contains a carbamate group instead of a urea group.

Uniqueness

    Structural Features: The presence of both a chlorinated methylphenyl group and a pyridazinone moiety.

    Chemical Properties: Unique reactivity due to the combination of functional groups.

    Biological Activity: Potentially distinct biological effects compared to similar compounds.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-11-12(16)5-2-6-13(11)19-15(22)17-8-4-10-20-14(21)7-3-9-18-20/h2-3,5-7,9H,4,8,10H2,1H3,(H2,17,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQJNQIRSOWESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NCCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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